molecular formula C45H76O2 B13451674 7-Dehydrocholesterol Oleate

7-Dehydrocholesterol Oleate

Cat. No.: B13451674
M. Wt: 649.1 g/mol
InChI Key: PYEXWYYCAOKUQC-BJEGVENASA-N
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Description

7-Dehydrocholesterol Oleate is a compound derived from the esterification of 7-Dehydrocholesterol with oleic acid 7-Dehydrocholesterol, a sterol found in animal tissues, is a precursor to vitamin D3 Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Dehydrocholesterol Oleate typically involves the esterification of 7-Dehydrocholesterol with oleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, can also be employed to achieve a more environmentally friendly synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Dehydrocholesterol Oleate can undergo various chemical reactions, including:

    Oxidation: The double bonds present in both 7-Dehydrocholesterol and oleic acid make the compound susceptible to oxidation. Common oxidizing agents include ozone and oxygen-centered free radicals.

    Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst such as palladium.

    Substitution: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield 7-Dehydrocholesterol and oleic acid.

Common Reagents and Conditions:

    Oxidation: Ozone, oxygen-centered free radicals.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Acidic or basic hydrolysis conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of 7-Dehydrocholesterol and oleic acid.

    Reduction: Saturated derivatives of this compound.

    Substitution: 7-Dehydrocholesterol and oleic acid.

Scientific Research Applications

7-Dehydrocholesterol Oleate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification reactions and the behavior of sterol esters under various conditions.

    Biology: The compound is studied for its role in cellular membranes and its potential effects on membrane fluidity and function.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of vitamin D3 analogs and other steroidal drugs.

    Industry: It is used in the formulation of cosmetics and skincare products due to its emollient properties.

Mechanism of Action

The mechanism of action of 7-Dehydrocholesterol Oleate involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. The ester linkage allows for the controlled release of 7-Dehydrocholesterol and oleic acid, which can then participate in various biochemical pathways. The compound’s antioxidant properties also play a role in protecting cells from oxidative stress.

Comparison with Similar Compounds

    Cholesterol Oleate: Similar in structure but derived from cholesterol instead of 7-Dehydrocholesterol.

    Ergosterol Oleate: Derived from ergosterol, a sterol found in fungi.

    Sitosterol Oleate: Derived from sitosterol, a plant sterol.

Uniqueness: 7-Dehydrocholesterol Oleate is unique due to its dual role as a precursor to vitamin D3 and its potential antioxidant properties. Its ability to influence membrane fluidity and function sets it apart from other sterol esters.

Properties

Molecular Formula

C45H76O2

Molecular Weight

649.1 g/mol

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26-27,35-36,38,40-42H,7-13,16-25,28-34H2,1-6H3/b15-14-/t36-,38+,40-,41+,42+,44+,45-/m1/s1

InChI Key

PYEXWYYCAOKUQC-BJEGVENASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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